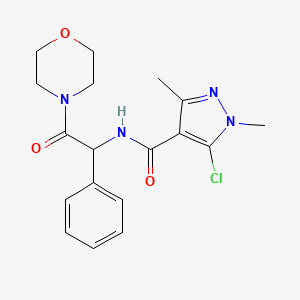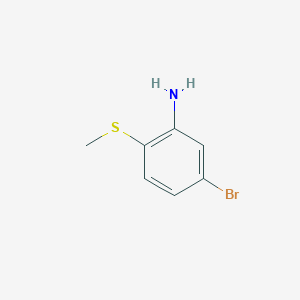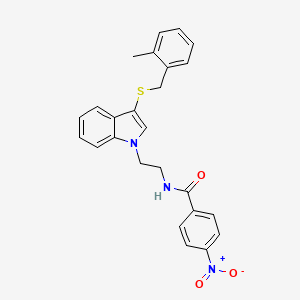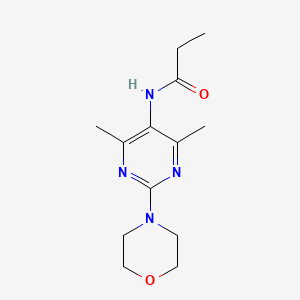![molecular formula C18H19N3O5 B2932170 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034284-56-3](/img/structure/B2932170.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of 2,3-Dihydrobenzo[b][1,4]dioxin . It has been reported to have antioxidant activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, 2,3-dihydrobenzo[b][1,4]dioxin derivatives have been synthesized using 2,3-dihydroxybenzoic acid as the initial material . The process involves alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques can provide detailed information about the compound’s structure and its chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and may involve several steps. For example, the synthesis of similar compounds involves reactions such as bromation, formation of 1,4-dioxane via pyrocatechol, and cleavage of the methyl group with LiOH .Physical And Chemical Properties Analysis
This compound has several physical and chemical properties that can be analyzed. For example, it has a high GI absorption, is BBB permeant, and is not a substrate for various cytochrome P450 enzymes . It also has a Log Po/w value of 1.57 (iLOGP), indicating its lipophilicity .科学的研究の応用
Antimicrobial Activity
Research on structurally related compounds includes the study of new pyridine derivatives and their antimicrobial activity against various bacterial and fungal strains. This indicates a potential application in developing antimicrobial agents from structurally similar compounds like the one (Patel, Agravat, & Shaikh, 2011).
Metabolism by Pseudomonas putida
Studies have also explored the metabolism of aromatic acids by Pseudomonas putida, showcasing the microbial degradation of complex organic compounds, which could suggest a bioremediation or biochemical pathway analysis application for related chemical structures (Donnelly & Dagley, 1980).
Anti-inflammatory and Analgesic Activities
The synthesis and evaluation of compounds for anti-inflammatory and analgesic activities highlight another potential research application. Compounds structurally related to the one mentioned may serve as leads in the development of new therapeutic agents (Muchowski et al., 1985).
Novel Heterocyclic Systems
The generation of novel heterocyclic systems through chemical synthesis provides insights into the diversity of chemical structures that can be explored for various biological and pharmaceutical applications. This underscores the importance of chemical synthesis in discovering new molecules with potential utility (Deady & Devine, 2006).
Antiviral Applications
The synthesis and evaluation of benzofuran-transition metal complexes for antiviral activity represent another intriguing area of research. Such studies are crucial for the development of new antiviral agents, especially in light of emerging viral threats (Galal et al., 2010).
将来の方向性
特性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-23-16-17(20-7-6-19-16)26-12-5-8-21(11-12)18(22)13-3-2-4-14-15(13)25-10-9-24-14/h2-4,6-7,12H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLDWRIWGMHTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1R,2R)-2-(Diethoxymethyl)cyclopropyl]ethanone](/img/structure/B2932087.png)

![2-(Benzo[D][1,3]dioxol-5-YL)pyridine](/img/structure/B2932089.png)

![3,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2932093.png)





![4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2932107.png)
![2-(4-chlorophenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2932108.png)
![1-m-tolyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2932109.png)
